molecular formula C14H24N2O3 B592173 tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1341039-08-4

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No. B592173
M. Wt: 268.357
InChI Key: PNIHEKTXCMKGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.35 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-6-14;/h15H,4-11H2,1-3H3;1H . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.35 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .

Scientific Research Applications

Bidirectional Synthesis of Di-tert-butyl Diazaspiro Undecane and Related Spirodiamines An efficient synthesis process has been developed for enantiomers of spirodiamine diester from aspartic acid, involving key transformations such as two-directional Horner-Wadsworth-Emmons olefination and spirocyclization, demonstrating a versatile approach to derivatives of 1,7-diazaspiro[5.5]undecane (Almond-Thynne et al., 2018).

Supramolecular Arrangements Based on Cyclohexane-Spirohydantoin Derivatives Research on cyclohexane-spirohydantoin derivatives, including tert-butyl diazaspiro decane, discusses the relationship between molecular and crystal structure, highlighting the substituents' role in supramolecular arrangements and providing insights into crystallographic analysis without solvent molecules (Graus et al., 2010).

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate This study describes scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the compound's utility for selective derivation on azetidine and cyclobutane rings, offering a gateway to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Privileged Heterocycles Bioactivity and Synthesis

The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes are reviewed, including their potential in treating obesity, pain, and various other disorders. This highlights the importance of these compounds in medicinal chemistry and therapeutic applications (Blanco‐Ania et al., 2017).

Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas This research identifies 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, showing oral activity in treating chronic kidney diseases, marking a significant advancement in developing new therapeutic agents (Kato et al., 2014).

properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-5-14(7-10-16)6-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHEKTXCMKGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137188
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

CAS RN

1341039-08-4
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341039-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.